molecular formula C10H12ClNO2 B1329887 Ethyl 3-chloro-4-methylcarbanilate CAS No. 85419-40-5

Ethyl 3-chloro-4-methylcarbanilate

Cat. No. B1329887
CAS RN: 85419-40-5
M. Wt: 213.66 g/mol
InChI Key: KJEXITNRKHKKBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl esters can be complex and often requires specific conditions for optimal yield and selectivity. For instance, the stereoselective synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate, a related compound, is achieved using a microfluidic chip reactor and a catalytic complex, demonstrating the importance of precise control over reaction conditions . Similarly, the synthesis of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate involves a three-component condensation, highlighting the multi-step nature of such processes .

Molecular Structure Analysis

The molecular structure of ethyl esters can be elucidated using various spectroscopic techniques. For example, ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate was characterized by IR, NMR, MS, and single-crystal X-ray diffraction, which provided detailed information about its molecular geometry and electronic structure . These techniques are essential for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Ethyl esters can undergo a variety of chemical reactions, often serving as intermediates in the synthesis of more complex molecules. For instance, ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate is an intermediate in the synthesis of the antiobesity agent rimonabant, showcasing the role of ethyl esters in pharmaceutical synthesis . The reactivity of such compounds can be influenced by the presence of substituents on the aromatic ring or the ester group, affecting the outcome of synthetic pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl esters are influenced by their molecular structure. For example, the presence of electron-withdrawing groups, such as chloro or cyano, can affect the compound's reactivity and stability. The crystal structure analysis provides insights into the intermolecular interactions that can influence the compound's melting point, solubility, and other physical properties . Additionally, theoretical studies, such as density functional theory (DFT) and atoms in molecules (AIM) theory, can predict thermodynamic parameters and interaction strengths, further contributing to our understanding of these compounds .

Scientific Research Applications

1. Biocatalysis and Biosynthesis

Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a derivative of Ethyl 3-chloro-4-methylcarbanilate, is a precursor for enantiopure intermediates in chiral drug production, notably statins. Biocatalysis, involving the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate ester to this compound, offers benefits like low cost, mild conditions, high yield, and enantioselectivity. Novel carbonyl reductases from Pichia stipitis show promise for industrial-scale production of this compound with high enantiomeric excess (Ye, Ouyang, & Ying, 2011).

2. Fine Chemistry and Pharmacology

Ethyl (R)-4-chloro-3-hydroxybutyrate, another derivative, serves as a versatile intermediate in fine chemistry. It's used in synthesizing pharmacologically valuable products, including L-carnitine. Its preparation involves stereoselective biotechnological methods and enzymatic reactions, highlighting its significance in organic synthesis and pharmaceuticals (Kluson et al., 2019).

3. Molluscicidal Properties

Ethyl chloroformate/DMF mixture, related to Ethyl 3-chloro-4-methylcarbanilate, has been utilized in synthesizing thiazolo[5,4-d]pyrimidines with significant molluscicidal properties. These compounds are effective against the intermediate host of schistosomiasis, demonstrating the chemical's potential in pest control and public health applications (El-bayouki & Basyouni, 1988).

4. Herbicide Development

Compounds like desmedipham and phenmedipham, related to Ethyl 3-chloro-4-methylcarbanilate, have been researched for weed control in agriculture. These compounds, effective against various weed species, highlight the application of ethyl 3-chloro-4-methylcarbanilate derivatives in developing herbicides (Anderson & Arnold, 1984).

5. Enzymatic Reduction in Organic Chemistry

The enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, a related compound, in an organic solvent-water diphasic system, was studied for its efficiency and scalability. This research underscores the compound's importance in organic synthesis, particularly in producing optically active substances (Shimizu et al., 1990).

Safety And Hazards

The safety data sheet for ECMC indicates that it may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to handle ECMC with appropriate personal protective equipment and to avoid release to the environment .

Future Directions

The future directions for ECMC could involve its use in various scientific experiments and industrial applications. For instance, there is interest in the synthesis of optically active ®-ethyl 4-chloro-3-hydroxybutyrate (R-CHBE) via the highly stereoselective bioreduction of ethyl 4-chloro-3-oxobutanoate (COBE) under mild conditions .

properties

IUPAC Name

ethyl N-(3-chloro-4-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)12-8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEXITNRKHKKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90234635
Record name Ethyl 3-chloro-4-methylcarbanilate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chloro-4-methylcarbanilate

CAS RN

85419-40-5
Record name Ethyl 3-chloro-4-methylcarbanilate
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Record name 85419-40-5
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Record name Ethyl 3-chloro-4-methylcarbanilate
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Record name ETHYL N-(3-CHLORO-4-METHYLPHENYL)CARBAMATE
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Using a method analogous to that disclosed in Example 1, Step A, of U.S. Pat. No. 4,552,585, a solution of 10.0 grams (0.071 mole) of 3-chloro-4-methylaniline in 100 mL of chloroform was stirred, and 16.7 grams (0.212 mole) of pyridine was added. Ethyl chloroformate, 9.2 grams (0.085 mole), was then added dropwise during a 20 minute period. During the addition the reaction mixture temperature was held between 25°-30° C. with external cooling. Upon completion of addition the reaction mixture was stirred at ambient temperature for 16 hours. The reaction mixture was washed into a separatory funnel with 50 mL of chloroform, and the solution was washed with two 100 mL portions of water and 100 mL of aqueous 5% hydrochloric acid. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a waxy solid residue. The residue was recrystallized from hexane to yield 12.2 grams of ethyl (3-chloro-4-methylphenyl)carbamate; m.p. 51°-52° C.
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